

# 1-Butenylcyclopentane: Comprehensive Chemical Identifiers and Analytical Methodologies

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## Compound of Interest

Compound Name:	1-Butenylcyclopentane
CAS No.:	219726-62-2
Cat. No.:	B3368821

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## Executive Summary

As a Senior Application Scientist, navigating the complexities of volatile organic compounds (VOCs) requires an uncompromising grasp of chemical identifiers and robust analytical frameworks. **1-Butenylcyclopentane** (C<sub>9</sub>H<sub>16</sub>), a cycloalkane derivative featuring an exocyclic butenyl chain, is a critical analyte across diverse disciplines—ranging from forensic taphonomy (cadaveric VOC profiling) to food chemistry and waste-to-energy pyrolysis. This whitepaper synthesizes the fundamental chemical identifiers of **1-butenylcyclopentane**, explores its physicochemical properties, and establishes a self-validating gas chromatography-mass spectrometry (GC-MS) protocol for its precise quantification.

## Chemical Nomenclature and Core Identifiers

Accurate chemical identification is the bedrock of reproducible research. **1-Butenylcyclopentane** exists in multiple stereoisomeric forms, predominantly the trans-(E) configuration, which dictates its specific registry numbers and structural descriptors[1].

## Primary Identifiers

The structural ambiguity of cycloalkane derivatives often leads to database discrepancies. To ensure rigorous cross-referencing, the identifiers must be strictly delineated based on stereochemistry. The trans isomer is formally designated as [(E)-but-1-enyl]cyclopentane[1].

Table 1: Standardized Chemical Identifiers

Descriptor	Value	Context / Specificity
IUPAC Name	[(E)-but-1-enyl]cyclopentane	Systematic nomenclature[1]
CAS Registry Number	157724-07-7	Specific to trans-1-butenylcyclopentane[1]
Alternative CAS	219726-62-2	Unspecified stereochemistry[2]
Molecular Formula	C9H16	Base hydrocarbon structure[1]
SMILES	<chem>CC/C=C/C1CCCC1</chem>	Isomeric SMILES string[1]
InChIKey	VBTJJCNOBRVHLY-ZZXKWWIFSA-N	Hash for database querying[1]
DSSTox ID	DTXSID001016244	EPA chemical registry[1]

## Physicochemical Properties

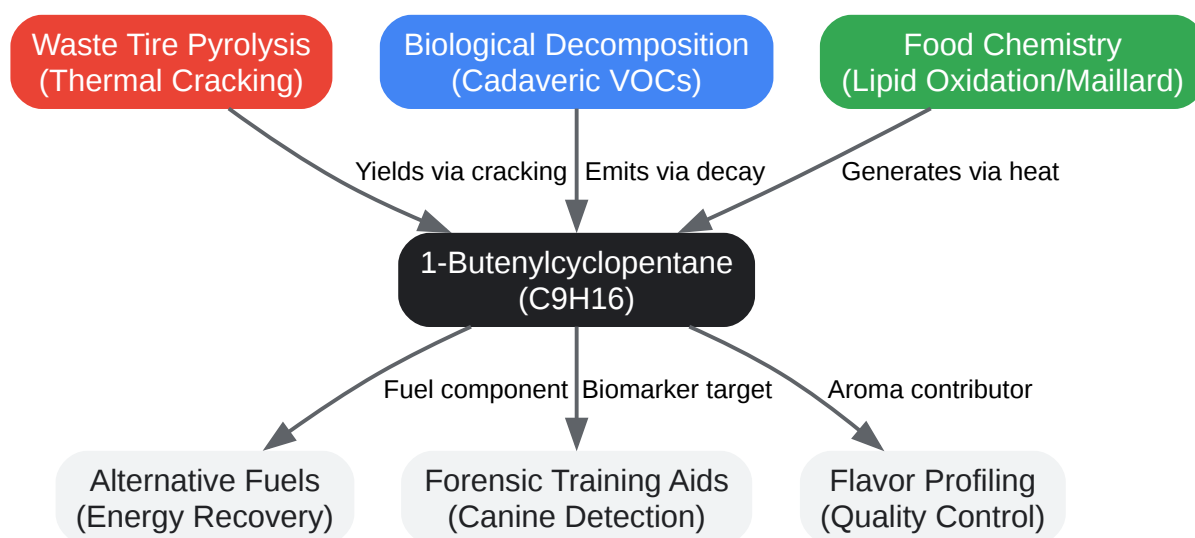
Understanding the thermodynamic and spatial properties of **1-butenylcyclopentane** is essential for predicting its behavior in chromatographic systems and biological matrices. Its high lipophilicity and lack of polar surface area dictate its high volatility and affinity for non-polar extraction phases[1].

Table 2: Computed and Experimental Properties

Property	Value	Analytical Implication
Molecular Weight	124.22 g/mol	Determines m/z range in MS detection[1]
Exact Mass	124.1252 Da	High-resolution MS target mass[1]
XLogP3	3.7	Indicates strong partitioning into non-polar matrices[1]
Topological Polar Surface Area	0 Å <sup>2</sup>	Zero hydrogen bonding potential; dictates GC column choice[1]
Rotatable Bonds	3	Influences conformational flexibility and entropy of vaporization[1]

## Origins and Multi-Disciplinary Significance

**1-Butenylcyclopentane** is rarely synthesized as a primary industrial product; rather, it is a diagnostic biomarker and a byproduct of complex organic degradation pathways.



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Origins and downstream applications of **1-butenylcyclopentane** across various scientific fields.

- Forensic Taphonomy: It is identified as a key volatile emitted during human decomposition, making it a critical target in developing synthetic training aids for cadaver-detection canines[3].
- Waste-to-Energy Pyrolysis: Advanced refining of waste tires yields complex hydrocarbon mixtures (pyrolysis oils) where **1-butenylcyclopentane** serves as a constituent of liquid fuels, impacting the fuel's calorific value and combustion profile[4].
- Food Science: Detected in the volatile profile of cooked meats (e.g., Jinhua ham), where cyclic hydrocarbons contribute to the complex sensory matrix of cooked animal tissues[5].

## Self-Validating Analytical Protocol: SPME-GC-MS Detection

To isolate and quantify a highly volatile, non-polar analyte like **1-butenylcyclopentane** from complex matrices (e.g., decomposition fluid or pyrolysis oil), Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[3][5].

The following protocol is designed as a self-validating system, meaning built-in physicochemical checks ensure that any failure in extraction or separation is immediately identifiable.

### Step-by-Step Methodology & Mechanistic Causality

#### Step 1: Matrix Preparation & Headspace Equilibration

- Action: Place 2.0 g (or 2.0 mL) of the sample matrix into a 20 mL headspace vial. Add 1.0 mL of saturated NaCl solution (if the matrix is aqueous) and seal with a PTFE/silicone septum. Incubate at 50°C for 15 minutes.
- Causality: The addition of NaCl induces a "salting-out" effect, decreasing the solubility of non-polar organics in the aqueous phase and driving **1-butenylcyclopentane** into the

headspace. The 50°C incubation accelerates thermodynamic equilibrium according to Henry's Law without causing thermal degradation of thermolabile co-extractants.

#### Step 2: Solid Phase Microextraction (SPME)

- Action: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 50°C.
- Causality: A mixed-bed fiber is chosen over a pure PDMS fiber because the sample matrix often contains a wide dynamic range of VOCs[3]. While PDMS effectively captures the non-polar **1-butenylcyclopentane**, the DVB and CAR phases ensure that lower molecular weight and slightly polar co-analytes are also retained, providing a complete chromatographic fingerprint for matrix validation.

#### Step 3: Thermal Desorption & GC Injection

- Action: Retract the fiber and immediately insert it into the GC inlet set to 250°C. Desorb for 3 minutes in splitless mode.
- Causality: 250°C is above the boiling point of C<sub>9</sub>H<sub>16</sub> but below the thermal degradation threshold of the fiber coating. Splitless injection ensures maximum transfer of the trace analyte onto the column head, critical for low-abundance biomarker detection.

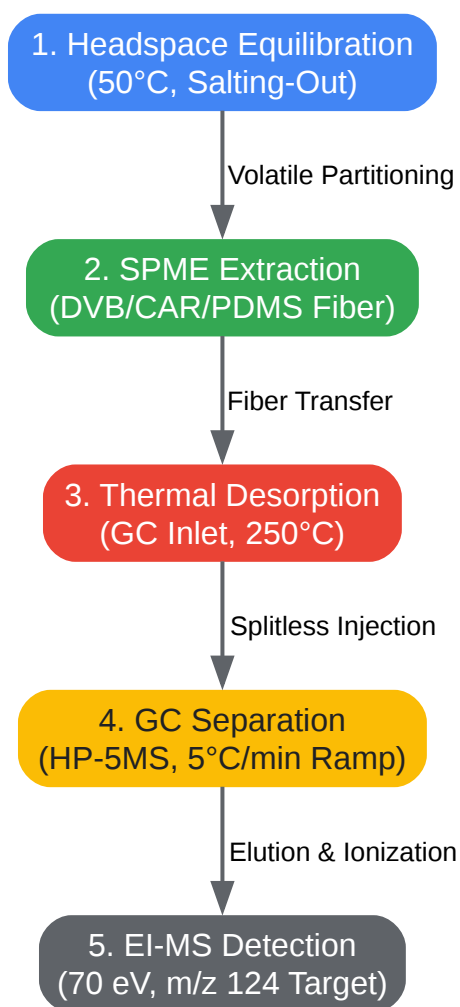
#### Step 4: Chromatographic Separation

- Action: Utilize an HP-5MS (or equivalent 5% phenyl / 95% dimethylpolysiloxane) capillary column (30 m × 0.25 mm × 0.25 µm). Oven program: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 15°C/min to 280°C (hold 5 min).
- Causality: The non-polar stationary phase separates analytes primarily by boiling point and dispersive van der Waals interactions. The slow initial ramp (5°C/min) is strictly necessary to resolve **1-butenylcyclopentane** from other closely related C<sub>9</sub>-C<sub>10</sub> cyclic and branched aliphatic isomers.

#### Step 5: Mass Spectrometric Detection & Validation

- Action: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 35 to 300.

- Causality: 70 eV is the universal standard for EI, ensuring the resulting fragmentation pattern can be directly cross-referenced against the NIST mass spectral library[5].
- Self-Validation Check: The protocol is validated internally by verifying the presence of the molecular ion peak ( $M^+$  at  $m/z$  124) and characteristic fragmentation ions (e.g., loss of the butenyl radical). If the baseline exhibits excessive siloxane peaks ( $m/z$  73, 207, 281), it indicates column or fiber bleed, invalidating the run and prompting immediate maintenance.



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Self-validating SPME-GC-MS workflow for the extraction and detection of **1-butenylcyclopentane**.

## Conclusion

**1-Butenylcyclopentane** is a highly specific, non-polar volatile biomarker with profound implications across forensic science, food chemistry, and advanced fuel refining. By standardizing its chemical identifiers—specifically differentiating the trans isomer (CAS 157724-07-7) from the general structural registry (CAS 219726-62-2)—researchers can ensure database integrity. Furthermore, implementing a mechanistically grounded SPME-GC-MS protocol guarantees that the extraction and quantification of this C<sub>9</sub>H<sub>16</sub> cycloalkane are both reproducible and analytically unassailable.

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## Sources

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- To cite this document: BenchChem. [1-Butenylcyclopentane: Comprehensive Chemical Identifiers and Analytical Methodologies]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3368821/docs#1-butenylcyclopentane-comprehensive-chemical-identifiers-and-analytical-methodologies>]

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